![molecular formula C22H25N3O5S B4462355 N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4462355.png)
N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide
Overview
Description
N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide, also known as NMS-P118, is a small molecule compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 2011 by researchers at the University of Manchester, UK.
Mechanism of Action
HSP90 is a chaperone protein that helps to stabilize other proteins in the cell. In cancer cells, HSP90 is overexpressed and plays a key role in the growth and survival of the tumor. N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide binds to the ATP-binding site of HSP90, preventing its activity and leading to the degradation of its client proteins. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is involved in the regulation of pH in cancer cells. N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is that it is a small molecule compound that can easily penetrate cell membranes and reach its target protein. It has also been shown to have low toxicity in normal cells. However, one limitation is that it may have off-target effects on other proteins in the cell, which could lead to unwanted side effects.
Future Directions
There are several potential future directions for research on N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is in combination therapy with other anti-cancer drugs, to improve its efficacy and reduce the risk of drug resistance. Another area of interest is in the development of more potent and selective HSP90 inhibitors, which could have greater anti-cancer activity and fewer side effects. Finally, there is interest in studying the role of HSP90 in other diseases, such as neurodegenerative disorders, and the potential use of HSP90 inhibitors in these conditions.
Scientific Research Applications
N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have anti-cancer properties in several types of cancer cells, including breast, lung, and prostate cancer. It works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the growth and survival of cancer cells.
properties
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c26-21(17-6-5-7-18(16-17)31(28,29)25-10-3-4-11-25)23-20-9-2-1-8-19(20)22(27)24-12-14-30-15-13-24/h1-2,5-9,16H,3-4,10-15H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRZJJZOYHWQAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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